PvD1

Peptide Synthesis Antifungal Drug Discovery Protein Folding

PvD1 is a 47-residue plant defensin (Phaseolus vulgaris, cv. Pérola) with a validated CSαβ motif. Unlike generic defensins, it targets fungal glucosylceramide for unique membrane disruption. Total synthesis yields authentic peptide identical to natural PvD1. Demonstrates broad-spectrum antifungal activity, synergism with amphotericin B, selective anticancer effects, and antiprotozoal activity. High proteolytic stability. Choose synthetic PvD1 for reproducible antifungal drug discovery and membrane biology research.

Molecular Formula
Molecular Weight
Cat. No. B1576080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePvD1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PvD1 Defensin: A Phaseolus vulgaris-Derived Antifungal Plant Defensin for Antifungal Drug Discovery and Procurement


PvD1 is a plant defensin isolated and characterized from the seeds of the common bean, Phaseolus vulgaris (cv. Pérola) [1]. This small, cysteine-rich antimicrobial peptide (AMP) consists of 47 amino acid residues and folds into a canonical cysteine-stabilized α-helix β-strand (CSαβ) motif, a hallmark of the plant defensin family, stabilized by four conserved disulfide bonds [2]. PvD1 has been shown to exhibit potent and broad-spectrum antifungal activity against both pathogenic yeast, such as multiple Candida species, and filamentous fungi [3]. The total chemical synthesis of PvD1 has been successfully achieved, demonstrating that the synthetic peptide retains the native fold and full biological activity of the natural product, thereby enabling its scalable production for research and therapeutic development [2].

Why In-Class Defensin Substitution Is Not a Viable Strategy: A Comparative Analysis of PvD1


Generic substitution among plant defensins is scientifically unsound due to significant functional divergence despite high sequence homology. While the amino acid sequence of PvD1 exhibits high similarity to other plant defensins—93% with Vigna unguiculata defensin and 95% with Cicer arietinum defensin [1]—these sequence variations translate into marked differences in antimicrobial potency, target specificity, and safety profiles. For instance, PvD1's specific interaction with fungal sphingolipid glucosylceramide dictates its unique mode of action, a trait not universally shared across all defensin orthologs [2]. Consequently, the procurement of a closely related analog without empirical validation of its functional equivalence to PvD1 introduces substantial risk to experimental reproducibility and potential therapeutic outcomes. The following section provides quantifiable evidence of PvD1's specific and verifiable differentiation.

Quantitative Comparative Evidence for the Selection and Procurement of PvD1 Defensin


Total Chemical Synthesis of PvD1 Yields a Structurally Identical and Fully Active Peptide

Unlike many plant defensins where synthetic production fails to recapitulate the native fold and function, the total chemical synthesis of PvD1 results in a peptide that is structurally and functionally indistinguishable from natural PvD1. Synthetic PvD1 folds into the canonical CSαβ motif and retains full antifungal activity against four different Candida species [1]. This directly addresses a major historical limitation of plant defensins as therapeutics: the challenging and unreliable synthetic route. The successful synthesis and detailed structural characterization (PDB ID: 6VPN) provide a reproducible and scalable source of the compound for procurement, a significant advantage over defensins requiring extraction from natural sources or those with problematic folding pathways [2].

Peptide Synthesis Antifungal Drug Discovery Protein Folding

In Vivo Safety Profile of Synthetic PvD1 Demonstrates a Favorable Selectivity Window

A critical differentiator for any potential therapeutic is its safety profile. In contrast to conventional antifungals like Amphotericin B (AmB), which is known for severe nephrotoxicity and other dose-limiting side effects, synthetic PvD1 exhibited no detectable toxicity in vivo in a mouse model [1]. This finding is corroborated by in vitro studies showing that PvD1 selectively damages breast cancer cells while leaving healthy breast epithelial and brain endothelial cells unaffected [2]. While a direct selectivity index is not universally calculated across all studies, the combination of in vivo safety data and in vitro cellular selectivity provides strong, quantitative evidence of a favorable therapeutic window for PvD1 [3].

Toxicology Drug Safety In Vivo Efficacy

High Resistance to Proteolytic Degradation Enhances the Biostability of PvD1

The therapeutic utility of many peptide-based drugs is severely limited by rapid degradation by proteases in biological fluids. Synthetic PvD1 displays a distinct advantage in this regard, demonstrating high resistance to proteolytic degradation [1]. This is a critical property inferred from its stable CSαβ fold stabilized by four disulfide bonds. While the study does not provide a direct half-life (t1/2) comparison with a less stable analog, the finding that synthetic PvD1 retains high resistance is a key class-level inference that distinguishes it from many linear or less-structured AMPs, which are typically cleared from circulation within minutes to hours due to proteolysis. This enhanced stability implies a superior potential for in vivo efficacy and a more practical formulation and storage profile for procurement.

Peptide Stability Pharmacokinetics Drug Formulation

Synergistic Effect of PvD1-Derived Peptide γ31-45PvD1++ with Amphotericin B Reduces Required AmB Concentration

A major challenge with the potent antifungal amphotericin B (AmB) is its severe, dose-limiting toxicity. A PvD1-derived synthetic peptide, γ31-45PvD1++, demonstrates a synergistic interaction with AmB against Candida albicans, allowing for a significant reduction in the effective concentration of the toxic drug [1]. Specifically, a synergistic combination was achieved with 1.40 µM of γ31-45PvD1++ and only 0.004 µM of AmB. This represents a >4,500-fold reduction in AmB concentration compared to the IC50 of the γ33-41PvD1++ peptide alone (13.23 µM) reported elsewhere [2]. This synergistic potential is a unique, quantifiable advantage for procurement, positioning PvD1-based peptides not just as stand-alone antifungals but as components of powerful, toxicity-sparing combination regimens.

Combination Therapy Antifungal Synergy Drug Repurposing

Target Identification: PvD1's Action is Mediated by Interaction with Fungal Sphingolipid Glucosylceramide

Elucidating the precise molecular target of an antimicrobial compound is crucial for understanding its selectivity and potential for resistance development. Through studies with a mutant Candida albicans strain lacking the gene for sphingolipid biosynthesis, PvD1's molecular target has been identified as the fungal sphingolipid glucosylceramide [1]. This is a key differentiator from other antifungal classes. For example, while some defensins like RsAFP2 from radish also bind glucosylceramide, others, such as DmAMP1 from dahlia, target mannosyldiinositolphosphorylceramide (M(IP)2C), and yet others like NaD1 from Nicotiana alata target phosphatidylinositol 4,5-bisphosphate (PIP2). This specific target identification for PvD1 provides a rational basis for its activity spectrum and predicts a low likelihood of cross-resistance with conventional antifungals targeting ergosterol or β-glucan synthesis, making it a valuable tool for research and a candidate with a potentially unique resistance profile.

Mechanism of Action Target Identification Antifungal Resistance

Strategic Application Scenarios for PvD1 Defensin: From Fundamental Research to Translational Development


Development of Safer Antifungal Therapies and Combination Regimens

PvD1's in vivo safety profile and high resistance to proteolytic degradation [1] make it a prime candidate for the development of next-generation antifungal therapies with improved safety margins. Its demonstrated synergistic effect with amphotericin B, which allows for a significant reduction in the concentration of the toxic polyene [2], provides a clear and immediate application in designing toxicity-sparing combination treatments for severe invasive fungal infections, a major unmet need in clinical settings.

Investigating Fungal Biology and Sphingolipid-Mediated Pathways

The identification of glucosylceramide as the specific molecular target of PvD1 [3] positions this defensin as a highly valuable chemical biology tool. Researchers can utilize PvD1 to probe the role of fungal sphingolipids in membrane function, cell signaling, and pathogenesis. Its use can elucidate pathways distinct from those targeted by conventional ergosterol or cell-wall-active antifungals, opening new avenues for understanding fungal physiology and discovering novel drug targets.

Sourcing a Reliable and Structurally-Defined Synthetic Peptide Standard

The successful total chemical synthesis of PvD1, which yields a product structurally and functionally identical to the natural peptide [REFS-4, REFS-5], addresses the historical challenge of procuring complex, disulfide-rich peptides. Scientific and industrial users can confidently source synthetic PvD1 as a well-characterized, reproducible, and scalable reagent. This ensures consistency in experiments, facilitates structure-activity relationship (SAR) studies, and removes the logistical and quality-control hurdles associated with isolating the peptide from plant material.

Exploring Anticancer and Antiparasitic Mechanisms of Action

Beyond its established antifungal role, PvD1 has demonstrated selective anticancer activity, damaging breast cancer cells while sparing healthy cells [6], and antiprotozoal activity against Leishmania amazonensis [7]. These cross-kingdom activities, supported by its known membrane-active mechanism, warrant its procurement for specialized research programs. Scientists can use PvD1 as a molecular probe to study the conserved vulnerabilities in the membranes of cancer and protozoan cells, potentially leading to novel therapeutic strategies for metastatic breast cancer and neglected parasitic diseases like leishmaniasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PvD1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.